molecular formula C10H13BrN4S B8460069 Imidazo[1,5-a]pyrazin-8-amine,1-bromo-3-[(1,1-dimethylethyl)thio]-

Imidazo[1,5-a]pyrazin-8-amine,1-bromo-3-[(1,1-dimethylethyl)thio]-

Cat. No. B8460069
M. Wt: 301.21 g/mol
InChI Key: HXQWYHYOZJDQFM-UHFFFAOYSA-N
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Patent
US07648987B2

Procedure details

A bohdan block vessel was charged with 2-methyl-2-propanethiol (20 uL, 0.0002 mol) in DMF (2 mL) and the reaction mixture was degassed 3×. Sodium hydride (0.01 g, 0.0004 mol) was then added and the reaction mixture was stirred at rt for 10 min. 1,3-Dibromo-imidazo[1,5-a]pyrazin-8-ylamine (30 mg, 0.0001 mol) was added to the reaction mixture and the reaction mixture was heated at 70° C. overnight. The reaction mixture turned red in color as the reaction progressed. The reaction mixture was concentrated and purified by prep TLC using a mixture of 7 N5% NH3 in MeOH/DCM to afford the title compound as a white solid. 1H NMR (400 MHz, CD3OD-d4): δ=1.37 (s, 9H), 7.13 (d, J=5.05 Hz, 1H), 7.84 (d, J=5.05 Hz, 1H). MS(ES+): m/z 303.02 (100)[MH+]. HPLC: tR=2.30 min (Open Lynx polar—5 min).
Quantity
20 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([SH:5])([CH3:4])[CH3:3].[H-].[Na+].[Br:8][C:9]1[N:10]=[C:11](Br)[N:12]2[CH:17]=[CH:16][N:15]=[C:14]([NH2:18])[C:13]=12>CN(C=O)C>[Br:8][C:9]1[N:10]=[C:11]([S:5][C:2]([CH3:4])([CH3:3])[CH3:1])[N:12]2[CH:17]=[CH:16][N:15]=[C:14]([NH2:18])[C:13]=12 |f:1.2|

Inputs

Step One
Name
Quantity
20 μL
Type
reactant
Smiles
CC(C)(C)S
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.01 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
30 mg
Type
reactant
Smiles
BrC=1N=C(N2C1C(=NC=C2)N)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was degassed 3×
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 70° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by prep TLC
ADDITION
Type
ADDITION
Details
a mixture of 7 N5% NH3 in MeOH/DCM

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1N=C(N2C1C(=NC=C2)N)SC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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